Thiomorpholine vs. Morpholine: Comparative Cytotoxicity of the 2-Thiomorpholinoethyl Motif in Docetaxel Analogs
In a head-to-head comparison at the level of the fully elaborated docetaxel scaffold, the 10-O-(2-thiomorpholinoethyl) analog (compounds 19 and 24) exhibited cytotoxicity comparable or superior to that of docetaxel itself [1]. The corresponding 10-O-(2-morpholinoethyl) analogs (18, 21) also showed comparable activity, demonstrating that the thiomorpholinoethyl linker is a viable and equipotent alternative to the morpholinoethyl linker in this chemotype. This study provides the strongest available direct evidence that the thiomorpholinoethyl motif—of which tert-butyl (2-thiomorpholinoethyl)carbamate is the key protected precursor—can replace the more common morpholinoethyl group without loss of biological potency, while offering the distinct synthetic advantage of sulfur-specific chemistry (e.g., selective oxidation to sulfoxide/sulfone for property tuning) .
| Evidence Dimension | Cytotoxicity against tumor cell lines (docetaxel scaffold context) |
|---|---|
| Target Compound Data | 10-O-(2-thiomorpholinoethyl)docetaxel: cytotoxicity comparable or superior to docetaxel |
| Comparator Or Baseline | Docetaxel (parent); 10-O-(2-morpholinoethyl)docetaxel: comparable cytotoxicity |
| Quantified Difference | Comparable or superior cytotoxicity (exact IC50 fold-difference not reported in abstract; study reports qualitative equivalence) |
| Conditions | Mouse leukemia and human tumor cell lines; microtubule disassembly-inhibitory activity assay (Uoto et al., 1998) |
Why This Matters
Procurement of the thiomorpholinoethyl Boc-building block is justified when the synthetic route requires the sulfur atom for downstream oxidation-state diversification (sulfoxide/sulfone) that is inaccessible from the morpholine analog.
- [1] Uoto, K., et al. (1998). Synthesis and evaluation of water-soluble non-prodrug analogs of docetaxel bearing sec-aminoethyl group at the C-10 position. Chemical and Pharmaceutical Bulletin, 46(5), 770–776. PMID: 9621410. View Source
